5-(4-Formylphenoxy)pentanoic acid
Overview
Description
5-(4-Formylphenoxy)pentanoic acid is an organic compound with the molecular formula C₁₂H₁₄O₄ It features a phenoxy group substituted with a formyl group at the para position and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Formylphenoxy)pentanoic acid typically involves the reaction of 4-hydroxybenzaldehyde with 5-bromopentanoic acid. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 4-hydroxybenzaldehyde attacks the bromine atom of 5-bromopentanoic acid, forming the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-Formylphenoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: 5-(4-Carboxyphenoxy)pentanoic acid.
Reduction: 5-(4-Hydroxyphenoxy)pentanoic acid.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Scientific Research Applications
5-(4-Formylphenoxy)pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its formyl group allows for further functionalization, making it a versatile building block.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and materials with unique properties, such as enhanced thermal stability or specific mechanical characteristics.
Mechanism of Action
The mechanism of action of 5-(4-Formylphenoxy)pentanoic acid depends on its specific application. In general, the formyl group can form covalent bonds with nucleophiles, allowing the compound to interact with various molecular targets. This interaction can modulate biological pathways or alter the properties of materials in which the compound is incorporated.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenoxyacetic acid: Similar structure but with an acetic acid chain instead of a pentanoic acid chain.
5-(4-Hydroxyphenoxy)pentanoic acid: Similar structure but with a hydroxyl group instead of a formyl group.
5-(4-Methoxyphenoxy)pentanoic acid: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
5-(4-Formylphenoxy)pentanoic acid is unique due to the presence of both a formyl group and a pentanoic acid chain. This combination allows for diverse chemical reactivity and potential applications in various fields. The formyl group provides a site for further functionalization, while the pentanoic acid chain offers flexibility and compatibility with different molecular frameworks.
Properties
IUPAC Name |
5-(4-formylphenoxy)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c13-9-10-4-6-11(7-5-10)16-8-2-1-3-12(14)15/h4-7,9H,1-3,8H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHYKIMZQSCJGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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